6-Chloro-3-hydroxyindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |
InChI Key |
VNLYCOPLPCLOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 6 Chloro 3 Hydroxyindolin 2 One Core and Its Derivatives
Catalytic Approaches to 6-Chloro-3-hydroxyindolin-2-one Formation
Catalysis plays a pivotal role in the modern synthesis of complex molecules, providing pathways that are both elegant and efficient. For the 3-hydroxyindolin-2-one (B1221191) core, catalytic methods involving transition metals and organocatalysts have become indispensable tools.
Transition Metal-Catalyzed Syntheses (e.g., Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Systems)
Transition metal catalysis, particularly utilizing ruthenium, has emerged as a powerful strategy for constructing the indolinone skeleton. Ruthenium complexes, often stabilized by N-Heterocyclic Carbene (NHC) ligands, exhibit remarkable activity and selectivity in various transformations. rsc.org These catalysts are effective for reactions like the dehydrogenative coupling of hydrosilanes and alcohols and the transfer hydrogenation of ketones. rsc.orgacs.org
Domino C–H Alkylation and Aerobic C–H Hydroxylation Strategies
A sophisticated approach to building the 3-hydroxyindolin-2-one framework involves domino reactions, where multiple bond-forming events occur in a single pot. Ruthenium(II)-catalyzed domino sequences have been developed that combine alkylation, cyclization, and oxidation steps. nih.gov For instance, a reaction between 2-aminophenethanols and benzyl (B1604629) alcohols can selectively form four or three sigma bonds, one pi bond, and a quaternary carbon center in one step. nih.gov This highlights the synthetic efficiency of such domino processes.
While direct "domino C-H alkylation and aerobic C-H hydroxylation" for this compound is a highly specific process, the principles are well-established in related syntheses. For example, palladium-catalyzed domino cyclization-alkylation of 2-alkynylanilines with allylic alcohols provides a route to functionalized indoles under mild conditions. rsc.org Similarly, Ru-catalyzed C-H allylation of indoles with allyl alcohols demonstrates the feasibility of C-H functionalization in these systems. nih.govyoutube.com These methodologies showcase the potential for developing a one-pot strategy that first alkylates an aniline (B41778) derivative at a C-H bond, followed by an aerobic hydroxylation to install the key C3-hydroxyl group on the indolinone core.
Mechanistic Studies of Metal-Catalyzed Pathways
Understanding the reaction mechanism is crucial for optimizing and expanding the scope of these catalytic transformations. For Ru-NHC catalyzed reactions, the mechanism often involves several key steps. In processes like the [3+2] carbocyclization of aromatic N-H ketimines with internal alkynes, a proposed mechanism includes: nih.gov
Imine-directed activation of an aromatic C–H bond by the Ru(II)-NHC catalyst.
Insertion of an alkyne into the Ru-C bond.
Carbocyclization through intramolecular insertion of the imine into the ruthenium-alkenyl linkage. nih.gov
Computational studies using Density Functional Theory (DFT) have provided deeper insights into the energetics of these pathways. nih.gov For instance, in olefin metathesis, the mechanism begins with the dissociation of a ligand (like phosphine) from the precatalyst to form a more active 14-electron species. nih.gov Similar principles apply to C-H activation, where the catalyst facilitates the cleavage of a C-H bond, which is often the rate-determining step. The electronic and steric properties of the NHC ligand are critical, influencing the catalyst's activity and stability. rsc.orgacs.org
Organocatalytic and Metal-Free Synthetic Routes (e.g., DABCO-mediated reactions)
To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods have gained prominence. These strategies often employ small organic molecules as catalysts. An aryne-based, metal-free protocol has been successfully developed for the three-component coupling of N-protected isatins, an aryne precursor, and a 1,3-cyclodione to produce various 3-substituted-3-hydroxyindolin-2-ones in good yields. rsc.org
DABCO (1,4-diazabicyclo[2.2.2]octane) is a versatile organocatalyst known to mediate various transformations. While its direct application to form this compound is specific, it is well-utilized in related cycloadditions. For example, DABCO can mediate the [3+3] cycloaddition of azomethine imines with nitrile oxides, demonstrating its efficacy in facilitating complex bond formations. rsc.org
Enantioselective Synthesis of Chiral 3-Hydroxyindolin-2-one Architectures
The C3 position of 3-hydroxyindolin-2-one is a stereocenter, making the development of enantioselective syntheses a critical goal for producing chiral drugs. Asymmetric catalysis provides an efficient route to these enantiomerically enriched compounds. chim.it
One successful approach involves the asymmetric addition of terminal alkynes to isatins, catalyzed by a system composed of Zn(OCOCF3)2 and a chiral bis(sulfonamide)-diamine (BSDA) ligand. researchgate.net This method yields chiral 3-alkynyl-3-hydroxy-2-oxindoles with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net The reaction conditions and substrate scope have been explored, as detailed in the table below.
| Isatin (B1672199) Substituent (at position 1) | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-Me | Phenylacetylene | 92 | 95 |
| N-Bn | Phenylacetylene | 95 | 96 |
| N-Boc | Phenylacetylene | 85 | 94 |
| N-Me | 1-Hexyne | 88 | 92 |
| N-Me | (Trimethylsilyl)acetylene | 90 | 93 |
Reaction conditions typically involve the isatin, alkyne, Zn(OCOCF3)2 (10 mol%), a chiral ligand (10 mol%), and a base in a suitable solvent.
Multicomponent Reaction Strategies for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their atom economy and efficiency. beilstein-journals.orgyoutube.com They offer a powerful tool for rapidly generating molecular diversity and constructing complex heterocyclic scaffolds like the 2-oxindole core. beilstein-journals.orgnih.gov
Rearrangement Reactions Leading to 3-Hydroxyindolin-2-one Frameworks
Rearrangement reactions offer elegant and often powerful pathways to construct complex molecular architectures from simpler precursors. In the context of 3-hydroxyindolin-2-one synthesis, several rearrangement strategies have been developed to form the core heterocyclic framework.
One notable method involves an enolization-triggered Claisen rearrangement. researchgate.net In this approach, 2-allyloxyindolin-3-ones are treated with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce enolization. The resulting enolate undergoes a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement, effectively transferring the allyl group from the oxygen atom at the 2-position to the carbon atom at the 3-position. This process directly furnishes 3-allyl-3-hydroxyindolin-2-ones, which are valuable intermediates that can be further modified. researchgate.net
Another powerful rearrangement strategy begins with 2-(benzylamino)benzamides (N-benzyl anthranilamides). researchgate.net Treatment of these substrates with a strong base like butyllithium (B86547) induces lithiation at the benzylic position. The resulting organolithium species undergoes an intramolecular cyclization, akin to a Parham cyclization, to form a 3-indolinone (B1200548) (indoxyl) ring. In the presence of air, this intermediate is oxidized to a 2-hydroxy-3-indolinone. Crucially, if the reaction is conducted in the absence of a proton source, a rearrangement of the aryl group from the C-2 to the C-3 position occurs, yielding the stable 3-hydroxy-2-indolinone (oxindole) ring system. researchgate.net An unexpected electrochemical rearrangement has also been reported, where 3-hydroxyoxindoles are converted into 3,1-benzoxazin-2-ones under mild, environmentally friendly conditions, highlighting the chemical versatility of the oxindole (B195798) core. nih.gov
Green Chemistry Principles in the Synthesis of this compound Analogs
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally responsible processes. researchgate.netfrontiersin.org The synthesis of 3-hydroxyindolin-2-one analogs has benefited significantly from such approaches, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency.
A key principle of green chemistry is the use of environmentally benign solvents. Water is an ideal solvent for many chemical transformations due to its safety, availability, and low environmental impact. acs.org Researchers have developed an operationally simple, metal-free method for the cyclization of 3-allyl-3-hydroxy-2-oxindoles into oxindole-fused spirotetrahydrofurans using only methanesulfonic acid as a catalyst in water. This approach is highly efficient and atom-economical. acs.org
Another green strategy involves the use of alternative energy sources to accelerate reactions and reduce energy consumption. Microwave-assisted synthesis has emerged as a powerful tool. For instance, the condensation of isatins (including substituted variants) with malonic or cyanoacetic acid to produce 3-hydroxy-2-oxindoles can be achieved with high yields (up to 98%) in just 5-10 minutes under microwave irradiation, a significant improvement over conventional methods that can take several hours. mdpi.com
Optimization of Reaction Parameters and Process Efficiency
Catalyst Selection: The choice of catalyst is paramount. Both metal-based catalysts and organocatalysts have been extensively used. beilstein-journals.org In the synthesis of 3-hydroxyoxindoles via aldol-type reactions with isatins, various Lewis acid metal catalysts, such as Yb(OTf)₃, have been shown to provide excellent yields and high enantioselectivities. beilstein-journals.org The optimization of metal catalysts and solvents for specific transformations is a common practice. For example, in a study on the synthesis of a particular oxindole derivative, several metal chlorides were screened.
Interactive Data Table: Catalyst Screening for Oxindole Synthesis The following table summarizes the effect of different metal catalysts on the yield of product 6a in dichloroethane at 80°C for 24 hours, based on data from a representative study. researchgate.net
| Entry | Catalyst (10 mol%) | Yield (%) | Reference |
|---|---|---|---|
| 1 | CoCl₂ | 32 | researchgate.net |
| 2 | ZnCl₂ | 40 | researchgate.net |
| 3 | NiCl₂ | 41 | researchgate.net |
This data demonstrates how systematic screening of catalysts can lead to improved reaction outcomes.
Reaction Conditions: Temperature and reaction time are critical variables. As noted previously, the use of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. mdpi.com In the synthesis of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, a simple aldol (B89426) reaction between an N-alkylisatin and an aryl methyl ketone was stirred at room temperature (298 K) for 6 hours using piperidine (B6355638) as a base, achieving excellent yields. nih.gov
Chemical Reactivity and Derivatization Strategies of the 6 Chloro 3 Hydroxyindolin 2 One Moiety
Functionalization at the C-3 Position of the Indolin-2-one Ring
The C-3 position of the 6-chloro-3-hydroxyindolin-2-one core is a focal point for chemical modification. The presence of the hydroxyl group and the adjacent carbonyl group makes this position susceptible to a range of transformations, enabling the introduction of various substituents and the construction of complex molecular architectures.
Nucleophilic Addition Reactions to Isatin (B1672199) Precursors
The synthesis of this compound and its C-3 substituted derivatives often begins with the corresponding isatin, 6-chloroisatin (B1630522). The electrophilic C-3 carbonyl group of isatin readily undergoes nucleophilic addition, a fundamental reaction in organic chemistry where a nucleophile attacks an electrophilic center. wikipedia.orgmasterorganicchemistry.com This approach provides a direct route to installing a hydroxyl group and a new substituent at the C-3 position.
A variety of nucleophiles can be employed in this reaction, including organometallic reagents, enolates, and other carbon and heteroatom nucleophiles. For instance, the addition of Grignard reagents or organolithium compounds to 6-chloroisatin leads to the formation of 3-substituted-3-hydroxyindolin-2-ones. Similarly, aldol-type reactions with ketones or esters can be used to introduce more complex side chains. beilstein-journals.org The reaction conditions can be tuned to control the stereochemical outcome, which is crucial for the synthesis of enantiomerically pure, biologically active molecules.
| Reagent | Product | Reaction Type |
| Grignard Reagents (R-MgX) | 3-Alkyl/Aryl-6-chloro-3-hydroxyindolin-2-one | Nucleophilic Addition |
| Organolithium Reagents (R-Li) | 3-Alkyl/Aryl-6-chloro-3-hydroxyindolin-2-one | Nucleophilic Addition |
| Ketone Enolates | 3-(2-Oxoalkyl)-6-chloro-3-hydroxyindolin-2-one | Aldol (B89426) Addition |
| Ester Enolates | 3-(Alkoxycarbonylmethyl)-6-chloro-3-hydroxyindolin-2-one | Aldol-type Addition |
Alpha-Alkylation and Hydroxylation Reactions
Alternatively, functionalization at the C-3 position can be achieved starting from the corresponding 6-chlorooxindole (B1630528). Deprotonation of the C-3 position with a suitable base generates an enolate, which can then react with various electrophiles.
Alpha-alkylation, the reaction of the enolate with an alkyl halide, introduces an alkyl group at the C-3 position. This can be followed by an oxidation step to introduce the hydroxyl group, yielding the desired 3-alkyl-3-hydroxy-6-chloroindolin-2-one. Asymmetric phase-transfer catalysis has been successfully employed for the enantioselective alkylation of related oxindole (B195798) systems, offering a pathway to chiral derivatives. nih.gov
Direct alpha-hydroxylation of the 6-chlorooxindole enolate using an electrophilic oxygen source, such as molecular oxygen or a peroxide, can also provide the 3-hydroxy derivative. This method offers a more direct route to the target scaffold, avoiding a separate oxidation step.
Spirocyclization Reactions Incorporating the Indolin-2-one Core
The this compound moiety is a valuable precursor for the synthesis of spirooxindoles, a class of compounds where the C-3 position of the oxindole is part of a second ring system. These spirocyclic structures are of significant interest due to their prevalence in natural products and their diverse biological activities. nih.gov
Spirocyclization can be achieved through various strategies. One common approach involves an intramolecular reaction where a tethered nucleophile attacks the C-3 position. For example, a 6-chlorooxindole derivative with a suitable leaving group on a side chain can undergo intramolecular cyclization to form a spirocyclic product.
Another powerful method is the use of [3+2] cycloaddition reactions. In this approach, a 3-ylideneoxindole, generated in situ from this compound via dehydration, can react with a 1,3-dipole to construct a five-membered spirocyclic ring.
Modifications of the Indole (B1671886) Nitrogen Atom (N-Substitution)
The nitrogen atom of the indolin-2-one ring is another key site for chemical modification. N-substitution can significantly impact the biological activity and physicochemical properties of the resulting compounds.
A variety of substituents can be introduced at the N-1 position through standard N-alkylation or N-arylation reactions. This is typically achieved by deprotonating the nitrogen with a base, such as sodium hydride or potassium carbonate, followed by reaction with an appropriate electrophile like an alkyl halide or an aryl halide.
The choice of the N-substituent can influence the reactivity of other parts of the molecule. For instance, the introduction of a bulky protecting group on the nitrogen can direct the stereochemical outcome of subsequent reactions at the C-3 position. Furthermore, N-substituted derivatives have been shown to exhibit a wide range of biological activities. For example, N-benzyl derivatives have been explored in the synthesis of various bioactive compounds. nih.gov
Electrophilic and Nucleophilic Substitutions on the Chlorinated Aromatic Ring
The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions, although the presence of the deactivating chloro group and the oxindole ring can influence the regioselectivity and rate of these reactions. masterorganicchemistry.commsu.edu The chloro group is an ortho-, para-director, while the amide group of the oxindole ring is a deactivating meta-director. The interplay of these directing effects will determine the position of further substitution. youtube.comiust.ac.ir
Common electrophilic aromatic substitution reactions that can be performed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions allow for the introduction of additional functional groups onto the aromatic ring, further expanding the chemical diversity of the scaffold.
While less common, nucleophilic aromatic substitution (SNAr) on the chlorinated ring is also a possibility, particularly if additional activating groups are present on the ring. This would involve the displacement of the chloride ion by a strong nucleophile.
Cascade and Tandem Reactions for Complex Scaffold Assembly
The inherent reactivity of the this compound core lends itself to the development of elegant cascade and tandem reactions for the rapid construction of complex molecular scaffolds. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical.
One example involves the initial functionalization at the C-3 position, followed by a subsequent reaction at the N-1 position or on the aromatic ring in a one-pot sequence. For instance, a nucleophilic addition to 6-chloroisatin could be followed by an intramolecular cyclization, leading to a complex polycyclic system.
Domino reactions that involve both the C-3 position and the indole nitrogen have been developed for the synthesis of diverse heterocyclic systems. nih.gov These strategies often utilize the unique reactivity of the 3-hydroxy group, which can act as a nucleophile or be eliminated to form a reactive intermediate, to trigger subsequent transformations.
Chemo- and Regioselectivity in this compound Reactions
The chemical behavior of this compound is dictated by the interplay of its various functional groups. The electron-withdrawing nature of the chlorine atom at the C6 position and the carbonyl group of the lactam ring influences the electron density distribution across the molecule, thereby governing the reactivity of different sites.
The primary reactive centers in this compound are:
The C3-hydroxyl group : This tertiary alcohol can undergo reactions typical of alcohols, such as etherification and esterification. Its reactivity is influenced by the adjacent electron-withdrawing carbonyl group.
The C3-position : The carbon atom bearing the hydroxyl group is a tertiary center and can be a site for nucleophilic substitution, although this often requires activation of the hydroxyl group.
The amide N-H : The nitrogen atom of the lactam can be deprotonated to form an amide anion, which can then participate in N-alkylation or N-acylation reactions.
The aromatic ring : The benzene ring can undergo electrophilic aromatic substitution reactions. The position of the chlorine atom and the activating/deactivating nature of the oxindole ring system direct the regiochemical outcome of these reactions.
The C2-carbonyl group : The lactam carbonyl can, in principle, undergo nucleophilic attack, though it is generally less reactive than the C3-position in its precursor, 6-chloroisatin.
Research into the derivatization of the broader class of 3-hydroxyoxindoles reveals that the C3 position is the most common site of reaction . This is often achieved by starting from the corresponding isatin (in this case, 6-chloroisatin), where the C3-keto group is highly electrophilic and readily attacked by nucleophiles to generate the 3-hydroxy derivative in situ or as a stable product.
For instance, metal-mediated reactions of isatins with various organic halides have been shown to proceed with excellent regioselectivity, exclusively affording 3-substituted-3-hydroxyindolin-2-ones. These Barbier-type reactions, utilizing metals like indium, tin, or zinc, demonstrate the preferential attack at the C3-carbonyl over the C2-amide carbonyl.
Furthermore, multi-component reactions involving isatins, an amine source, and a third component often lead to the formation of complex spirooxindoles. These reactions hinge on the initial formation of an intermediate at the C3 position, which then undergoes further transformations. The 6-chloro substituent in these reactions primarily serves to modulate the electronic properties of the isatin ring and can influence the reaction rates and yields.
While specific studies detailing a broad range of derivatization reactions on isolated this compound are not extensively documented in publicly available literature, the principles of chemo- and regioselectivity can be inferred from the reactivity of related compounds. The selective functionalization of one group in the presence of others is a key challenge and a powerful tool in the synthesis of complex molecules based on this scaffold.
Below is a table summarizing the potential reactive sites and the types of reactions that can be anticipated, based on the general reactivity of the 3-hydroxyoxindole core.
| Reactive Site | Type of Reaction | Expected Regioselectivity | Factors Influencing Selectivity |
| C3-Hydroxyl Group | Etherification, Esterification | O-functionalization | Nature of the electrophile, reaction conditions (base, solvent) |
| Amide N-H | Alkylation, Acylation | N-functionalization | Strength of the base, nature of the electrophile, steric hindrance |
| Aromatic Ring (C4, C5, C7) | Electrophilic Aromatic Substitution | Directed by the chloro and oxindole groups | Nature of the electrophile, Lewis/Brønsted acid catalyst |
| C3-Position | Nucleophilic Substitution (via activated -OH) | Formation of C3-substituted derivatives | Activating agent, nature of the nucleophile |
It is important to note that achieving high chemo- and regioselectivity often requires careful optimization of reaction conditions, including the choice of reagents, solvents, temperature, and catalysts. The subtle electronic and steric effects of the 6-chloro substituent play a critical role in directing the outcome of these transformations, making the this compound moiety a valuable platform for the synthesis of diverse and potentially bioactive compounds.
Theoretical and Computational Chemistry in the Study of 6 Chloro 3 Hydroxyindolin 2 One
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 6-chloro-3-hydroxyindolin-2-one. DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of chemical inquiries.
For the related compound, 6-chloro-2-oxindole, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the molecular structure. These studies revealed that the molecule is nearly planar, with a slight dihedral angle between the pyrrolidine (B122466) and benzene (B151609) rings. researchgate.net Such calculations also allow for the estimation of bond orders using formalisms like Natural Bond Orbitals (NBO), which can be correlated with experimentally observed bond lengths. researchgate.net
In a study of (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, a derivative of 6-chlorooxindole (B1630528), DFT calculations using the B3LYP/6-311G(d,p) method with an implicit water solvent model were performed to evaluate structural features and electronic properties. nih.gov These computational approaches are crucial for understanding the fundamental characteristics that govern the behavior of these molecules.
Understanding the pathways of chemical reactions is fundamental to synthetic chemistry. DFT calculations are frequently employed to map out reaction energy profiles, identify intermediates, and characterize the transition states that connect them. For instance, the synthesis of 3-substituted-3-hydroxyindolin-2-ones can proceed through various mechanisms, such as aldol (B89426) reactions. nih.gov Computational studies can elucidate the energetics of these pathways, explaining observed stereoselectivities and reaction efficiencies.
While specific transition state analyses for the synthesis of this compound are not widely published, studies on related systems provide a framework for understanding. For example, an aryne-based synthetic route has been developed for 3-substituted-3-hydroxy-indolin-2-ones, and computational methods could be applied to investigate the mechanism of this metal-free, three-component coupling reaction. rsc.org By calculating the energies of potential intermediates and transition states, researchers can rationalize the formation of the observed products and predict how changes in reactants or conditions might alter the outcome.
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, including its preferred conformations and stereochemistry. Computational methods are powerful tools for exploring the conformational landscape of flexible molecules and predicting the stereochemical outcome of reactions.
For the 6-chloro-2-oxindole core, DFT calculations have shown that the molecule adopts a nearly planar conformation. researchgate.net The introduction of a hydroxyl group at the C3 position in this compound, and further substitution, introduces stereocenters and increases conformational possibilities. Computational conformational analysis can identify the lowest energy conformers, which are most likely to be populated in solution. nih.gov
In the synthesis of various substituted 3-hydroxy-oxindoles, highly stereo- and regioselective methods have been developed. nih.gov Computational modeling can play a key role in understanding the origins of this selectivity. By modeling the transition states of competing reaction pathways, it is possible to determine which stereoisomer is favored energetically, thus predicting the major product of the reaction. This predictive capability is invaluable for designing synthetic routes to specific stereoisomers.
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical methods provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how molecules like this compound and its derivatives behave in a biological environment, such as in solution or interacting with a protein.
Several studies on oxindole (B195798) derivatives have utilized MD simulations to investigate their potential as therapeutic agents. mdpi.comnih.govnih.gov For example, MD simulations have been used to assess the stability of complexes between oxindole derivatives and protein targets like Glycogen Synthase Kinase 3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can help to understand the dynamic nature of these interactions over time. mdpi.com
Prediction of Reactivity Profiles and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity of a molecule and the selectivity of its reactions. One common approach is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution around a molecule, with regions of negative potential (typically colored red) indicating areas prone to electrophilic attack and regions of positive potential (blue) indicating susceptibility to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP would highlight the reactive sites, such as the carbonyl oxygen and the hydroxyl group.
Furthermore, DFT calculations can provide quantitative measures of reactivity through global reactivity parameters. In a study of (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, these parameters were calculated to assess the molecule's stability and reactivity. nih.gov Such parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can help in comparing the reactivity of different derivatives.
Computational tools are also being developed to predict the site- and regioselectivity of organic reactions with increasing accuracy, often employing machine learning models trained on large datasets of known reactions. rsc.org These tools can be applied to predict the outcome of reactions involving the this compound scaffold.
Computational Design Principles for Novel this compound Derivatives
The 3-substituted-3-hydroxy-2-oxindole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. nih.gov Computational methods are central to the design of novel derivatives of this compound with tailored properties, particularly for therapeutic applications.
Structure-based drug design is a powerful strategy that relies on computational tools. This often begins with molecular docking, where potential derivatives are computationally placed into the binding site of a target protein to predict their binding affinity and orientation. Numerous studies have employed molecular docking to design and screen libraries of oxindole derivatives as inhibitors for various protein kinases, such as VEGFR-2, which are important targets in cancer therapy. nih.govnih.govresearchgate.net
Based on the docking results, structure-activity relationships (SAR) can be established, which describe how changes in the chemical structure of the derivatives affect their biological activity. nih.govcrick.ac.uk This understanding guides the iterative process of designing and synthesizing new compounds with improved potency and selectivity. For instance, in silico predictions of absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles are now routinely integrated into the design process to identify candidates with favorable drug-like properties early on. nih.govnih.gov
Advanced Spectroscopic and Analytical Methodologies for Investigating Indolin 2 One Transformations
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions and identifying intermediate species in real-time. beilstein-journals.org In the synthesis of indolin-2-one derivatives, both ¹H and ¹³C NMR are instrumental. For instance, in the synthesis of certain 1-(substituted phenylaminomethyl)-3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-ones, the appearance of -NH peaks around 9 and 10 ppm in the ¹H-NMR spectra is a key indicator of the indolinone nitrogen. nih.gov A peak at δ 5 ppm confirms the presence of a -CH₂ group, while a signal around δ 69 ppm in the ¹³C-NMR spectrum further corroborates the -CH₂ of the -CH₂NH moiety. nih.gov
The formation of 3-hydroxy-3-pyrrolyl oxindoles, which can be intermediates for other complex structures, can also be monitored using NMR. aip.org In the reaction of isatins with pyrrole (B145914), the resulting spectra of the products exhibit aromatic protons in the range of 7.58-6.84 ppm, with the pyrrole unit's aromatic protons appearing between 6.82-5.74 ppm. aip.org The keto-enol tautomerism in compounds like 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one can also be observed, with the keto form often being more abundant in solution as indicated by NMR spectra. nih.govresearchgate.net
Table 1: Representative ¹H NMR Data for Indolin-2-one Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| 1-(Substituted phenylaminomethyl)-3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one | CDCl₃, DMSO-d₆ | ~9 and 10 (s) | -NH | nih.gov |
| 5-chloro-3-(1H-pyrrol-2-yl)indolin-2-one | CD₃OD-d₆ | 7.46 (d, J=2 Hz), 7.29 (dd, J=8, 2 Hz), 6.88 (d, J=8 Hz) | Aromatic Protons | aip.org |
| 5-bromo-3-(1H-pyrrol-2-yl)indolin-2-one | CD₃OD-d₆ | 7.58 (d, J=2 Hz), 7.44 (dd, J=8, 2 Hz), 6.84 (d, J=8 Hz) | Aromatic Protons | aip.org |
| Ethyl 2-(4-nitroindolin-3-yl)acetate | DMSO-d₆ | 8.58 (s), 7.94 (d, J=8.1 Hz), 7.83 (d, J=7.8 Hz), 7.48 (t, J=8.1 Hz) | Aromatic Protons | caribjscitech.com |
| 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one | DMSO-d₆ | 11.69 (s), 11.05 (s), 8.92 (d, J=2.6 Hz) | -NH, Aromatic Protons | researchgate.net |
Mass Spectrometry Techniques in Mechanistic Organic Chemistry of Indolin-2-ones
Mass spectrometry (MS) is an indispensable tool for elucidating reaction mechanisms by identifying products and intermediates, and providing insights into their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds. aip.org For example, in the synthesis of 5-chloro-3-(1H-pyrrol-2-yl)indolin-2-one, HRMS (ESI) was used to find the mass-to-charge ratio (m/z) for C₁₂H₉N₂O₂ ³⁵Cl [M+Na]⁺, which was calculated to be 271.1911 and found to be 271.1905. aip.org
Cross-linking mass spectrometry is an emerging technique for studying protein-protein interactions and protein conformations on a large scale. nih.gov While not directly applied to 6-chloro-3-hydroxyindolin-2-one in the provided context, the principles of using MS to understand complex molecular interactions are relevant. nih.gov Desorption electrospray ionization mass spectrometry (DESI-MS) is another powerful technique that can be used for high-throughput reaction screening, capable of identifying both reaction products and intermediates. nih.gov This method has been used to screen for imine formation, showing, for example, that aldehydes have higher reactivity than ketones. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. nih.govnih.gov This technique has been crucial in understanding the structure of various indolin-2-one derivatives. For instance, the crystal structure of 6-chloroindolin-2-one revealed an almost planar molecule, with a very small dihedral angle between the pyrrolidine (B122466) and benzene (B151609) rings. researchgate.net The molecules form centrosymmetric dimers in the crystal structure through N—H⋯O hydrogen bonds. researchgate.net
In another study, the crystal structures of RET kinase domain in complex with three different indolin-2-one inhibitors were solved, confirming that the compounds bind in the ATP pocket and form two hydrogen bonds with the kinase hinge region. nih.gov Similarly, the X-ray structure of a 3-substituted-indolin-2-one-5-carboxamide derivative bound to PAK4 confirmed predictions from molecular modeling and helped to refine structure-activity relationships. nih.gov Even when single crystals are not available, powder X-ray diffraction data, guided by solid-state NMR and DFT calculations, can be used to determine complex crystal structures. rsc.org
Table 2: Crystallographic Data for Selected Indolin-2-one Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 6-chloroindolin-2-one | Monoclinic | P2₁/c | Almost planar molecule, forms dimers via N—H⋯O hydrogen bonds. | researchgate.net |
| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | Stabilized by N-H···O, O-H···O, C-H···π, and π···π interactions. | researchgate.net |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twist angle between indole (B1671886) and triazole rings. | mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Four molecules in the asymmetric unit with slightly different geometries. | mdpi.com |
| 1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | - | - | Seven-membered ring in a slightly flattened boat conformation. | mdpi.com |
Chromatographic Methodologies for Reaction Purity and Separation Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of reaction products and for separating mixtures of compounds, including enantiomers. caribjscitech.com HPLC is routinely used to monitor reaction conversion; for example, in the synthesis of certain 2-indolinone derivatives, a conversion of 93.6% was determined by HPLC. google.com The purity of the final product can also be confirmed by HPLC, with values often exceeding 98%. google.com
The separation of chiral compounds, such as the enantiomers of 3-hydroxyindolin-2-ones, presents a significant challenge. sepscience.comamericanpharmaceuticalreview.com Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. This can be achieved by using chiral stationary phases (CSPs) in HPLC, adding a chiral reagent to the mobile phase, or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated by conventional chromatography. sepscience.comwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioselective separation of various chiral compounds. mdpi.com Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. nih.gov
Spectroscopic Probes for Reaction Pathway Monitoring
Spectroscopic probes offer a means to monitor reaction pathways in real-time, providing valuable kinetic and mechanistic information. While specific examples for this compound were not detailed in the provided search results, the general principles are applicable. For instance, fluorescent probes can be designed to change their emission properties upon interaction with a specific reactant, intermediate, or product. In one example, a coumarin-functionalized Ni(II) complex acts as a fluorescent probe to quantify coordination-induced spin-state switching through fluorescence quenching. acs.org
In the context of indolin-2-one chemistry, a fluorescently tagged reactant could be used to monitor its consumption, or a probe that fluoresces upon the formation of a specific bond or functional group could signal the progress of the reaction. Such in-situ monitoring provides a dynamic view of the reaction, complementing the static snapshots provided by techniques like NMR and MS analysis of quenched reaction aliquots.
Future Directions in the Chemical Research of 6 Chloro 3 Hydroxyindolin 2 One Analogs
Development of Novel and Sustainable Synthetic Approaches
The demand for environmentally benign and efficient chemical processes is a major driver of innovation in organic synthesis. Future research on 6-chloro-3-hydroxyindolin-2-one and its derivatives will undoubtedly prioritize the development of novel and sustainable synthetic routes.
Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. A promising future direction lies in the exploration of greener synthetic methods. This includes the use of water as a solvent, which is both environmentally friendly and can offer unique reactivity and selectivity. acs.orgacs.org For instance, the use of a β-cyclodextrin:isatin (B1672199) complex in water under neutral conditions has been shown to be an effective method for the synthesis of 3-indolyl-3-hydroxy oxindoles. acs.org This approach is not only high-yielding but also allows for the recovery and reuse of the β-cyclodextrin catalyst. acs.org
Another avenue for sustainable synthesis is the development of metal-free catalytic systems. acs.org For example, a metal-free halocarbocyclization of alkenes mediated by (NH4)2S2O8 in water has been developed for the construction of halo-containing oxindoles. acs.org This method offers good functional group tolerance and proceeds under mild reaction conditions. acs.org Additionally, the direct conversion of indole-3-carboxaldehyde (B46971) to 3-chlorooxindoles using a combination of NaCl and oxone in a water-acetonitrile system presents a cheaper and more environmentally friendly chlorination strategy. rsc.org
Furthermore, the application of photocatalysis represents a significant step towards sustainable synthesis. Photoinduced cascade reactions of N-arylacrylamides under metal-free and photocatalyst-free conditions have been shown to produce diverse functionalized oxindoles. acs.org This approach utilizes light as a clean energy source to drive chemical transformations.
The development of one-pot and tandem reactions will also be crucial. These strategies improve efficiency by reducing the number of purification steps and minimizing solvent usage. For instance, a tandem Michael addition-ring transformation process has been developed for the direct construction of spirocyclic oxindoles from 3-hydroxyoxindoles. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Aqueous Synthesis | Utilizes water as a solvent, often with catalysts like β-cyclodextrin. acs.org | Environmentally friendly, potential for catalyst recycling, unique reactivity. acs.org |
| Metal-Free Catalysis | Employs non-metallic catalysts to promote reactions. acs.org | Reduces heavy metal waste, often milder reaction conditions. acs.org |
| Photocatalysis | Uses light to initiate and drive chemical reactions. acs.org | Utilizes a clean energy source, can enable novel transformations. acs.org |
| Tandem Reactions | Multiple reaction steps occur in a single pot without isolation of intermediates. nih.gov | Increased efficiency, reduced waste, atom economy. nih.gov |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The inherent reactivity of the this compound core provides a fertile ground for discovering novel chemical transformations. Future research will likely focus on harnessing the unique electronic and steric properties of this scaffold to achieve unprecedented reactivity.
One area of interest is the exploration of the 3-hydroxyl group as a handle for further functionalization. This could involve developing novel methods for its displacement, elimination, or participation in rearrangement reactions. For example, the development of diastereoselective reductions of the ketone in a β-hydroxyketone can lead to the formation of 1,3-diols with high selectivity. youtube.com
The C3 position of the oxindole (B195798) ring is a key site for introducing molecular diversity. nih.gov The development of new catalytic enantioselective methods for the synthesis of 3,3-disubstituted oxindoles is an active area of research. nih.govrsc.org This includes the use of chiral catalysts, novel activation modes, and tandem reaction sequences to create complex chiral centers. nih.gov
Furthermore, the exploration of ring-expansion and ring-opening reactions of the indolinone core could lead to the synthesis of entirely new heterocyclic systems. The tandem Michael addition-ring transformation of 3-hydroxyoxindoles with olefinic azlactones to generate spirocyclic oxindoles is a prime example of such a strategy. nih.gov This reaction proceeds with good to excellent diastereoselectivity and in high yields. nih.gov
The development of novel multicomponent reactions involving this compound analogs will also be a significant area of research. These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step, which is highly desirable for the creation of compound libraries.
| Transformation Type | Description | Potential Outcomes |
| C3-Functionalization | Introduction of various substituents at the C3 position. nih.gov | Access to a wide range of structurally diverse analogs. nih.gov |
| Diastereoselective Reductions | Selective reduction of the ketone to form specific stereoisomers of the 1,3-diol. youtube.com | Control over stereochemistry, synthesis of specific isomers. youtube.com |
| Ring Transformations | Reactions that alter the core ring structure, such as ring-expansions or spirocyclizations. nih.gov | Generation of novel heterocyclic scaffolds. nih.gov |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step. | Rapid assembly of complex molecular architectures. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of this compound analogs. merckmillipore.comresearchgate.netsynthiaonline.comucla.edu These technologies offer significant advantages in terms of efficiency, reproducibility, and safety, particularly when dealing with hazardous reagents or intermediates. ucla.edu
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and the ability to safely perform reactions that are difficult to control in batch. The development of microfluidic platforms can further enhance high-throughput experimentation. ucla.edu
Automated synthesis platforms, often coupled with retrosynthesis software, can significantly accelerate the discovery and optimization of synthetic routes. synthiaonline.com These systems can perform entire synthesis, purification, and analysis sequences with minimal human intervention. merckmillipore.com By using pre-filled reagent cartridges and standardized reaction protocols, researchers can rapidly generate libraries of this compound analogs for screening purposes. merckmillipore.comresearchgate.net The combination of retrosynthesis software to predict viable synthetic pathways and automated synthesizers to execute them can dramatically reduce the time and effort required for compound synthesis. synthiaonline.com
The creation of diverse heterocycle libraries, which is crucial for drug discovery, is well-suited for automated solid-phase synthesis. researchgate.net This technique allows for the generation of large libraries of compounds with multiple points of diversity. researchgate.net
| Technology | Key Features | Benefits for this compound Research |
| Flow Chemistry | Continuous reaction processing in microreactors or tubes. ucla.edu | Precise control, improved safety, scalability, potential for higher yields. ucla.edu |
| Automated Synthesis | Robotic systems for performing chemical reactions and purifications. merckmillipore.comresearchgate.net | High-throughput synthesis, rapid library generation, increased reproducibility. merckmillipore.comresearchgate.net |
| Retrosynthesis Software | AI-powered tools for predicting synthetic routes. synthiaonline.com | Accelerated route design, identification of novel synthetic pathways. synthiaonline.com |
Application in the Synthesis of Complex Chemical Architectures (Non-biological context)
Beyond its importance in medicinal chemistry, the this compound scaffold serves as a versatile building block for the construction of complex, non-biological chemical architectures. Future research will likely see an expansion of its use in the synthesis of novel materials, ligands for catalysis, and intricate molecular topologies.
The spirocyclic oxindole framework, which can be accessed from 3-hydroxyoxindoles, is of particular interest. nih.govnih.gov These rigid, three-dimensional structures can serve as scaffolds for the development of new chiral ligands for asymmetric catalysis. The synthesis of a spirocyclic oxindole analogue has been described where the key steps involved dianion alkylation and cyclization. nih.gov
The reactivity of the oxindole core can also be exploited to create larger, more complex polycyclic systems. Tandem reactions and cycloadditions can be employed to build intricate molecular frameworks with unique electronic and photophysical properties. These novel architectures could find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or molecular sensors.
Furthermore, the ability to functionalize the this compound scaffold at multiple positions allows for the construction of highly substituted and sterically demanding molecules. These can be used to study fundamental concepts in stereochemistry and reaction mechanisms.
Advanced Theoretical Investigations into Scaffold Properties and Reactivity
Advanced theoretical and computational methods are becoming increasingly indispensable in modern chemical research. For this compound analogs, these tools will provide deep insights into their intrinsic properties and reactivity, guiding the design of new experiments and the development of novel applications.
Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, molecular geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations can be used to predict various properties, including ionization potential, electron affinity, and global reactivity parameters. nih.gov For instance, DFT studies on chloro and nitro indolinone derivatives have been used to assess their structural features and electronic properties. nih.govresearchgate.net Such studies can help in understanding the relative stability and reactivity of different analogs. nih.gov
Theoretical investigations can also be used to elucidate reaction mechanisms. By modeling the transition states of various reactions, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient and selective synthetic methods.
Molecular dynamics simulations can be employed to study the conformational landscape of flexible this compound analogs and their interactions with other molecules. This is particularly relevant for understanding their behavior in different solvent environments and for designing molecules with specific binding properties.
The integration of theoretical predictions with experimental results will be crucial for accelerating the discovery and development of new this compound analogs with tailored properties.
| Theoretical Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity parameters. nih.govresearchgate.net | Understanding of stability, reactivity, and electronic properties. nih.gov |
| Transition State Modeling | Elucidation of reaction pathways and energy barriers. | Mechanistic understanding, prediction of reaction outcomes. |
| Molecular Dynamics | Simulation of molecular motion and conformational changes. | Insights into dynamic behavior and intermolecular interactions. |
Q & A
Q. What synthetic routes are commonly employed for 6-Chloro-3-hydroxyindolin-2-one, and how do reaction parameters affect yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of hydroxyindolinone precursors or cyclization of substituted anilines. For example, electrophilic chlorination at the 6-position can be achieved using Cl₂ or N-chlorosuccinimide (NCS) under acidic conditions (pH 4–6) at 0–5°C to preserve the hydroxyl group . Catalyst selection (e.g., AlCl₃ for regioselectivity) and solvent systems (ethanol/water mixtures) significantly influence yield (reported 60–75%) and purity (≥95% via recrystallization) . Post-synthetic purification via HPLC (C18 column, acetonitrile/water mobile phase) is critical for isolating the target compound from byproducts like 6-bromo analogues .
Q. Which analytical techniques are most reliable for characterizing this compound, and what key parameters should be reported?
- Methodological Answer : A multi-technique approach is essential:
- X-ray Crystallography : Resolve molecular geometry (mean C–C bond deviation ±0.004 Å) and hydrogen-bonding networks (R factor <0.06) .
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ reveals the hydroxyl proton (δ 10.2–10.8 ppm) and aromatic protons (δ 6.8–7.5 ppm); ¹³C NMR confirms the carbonyl carbon at ~175 ppm .
- HPLC : Retention time (e.g., 8.2 min on C18 column) and UV detection (λ = 254 nm) validate purity ≥95% .
- IR Spectroscopy : Key stretches include C=O (~1700 cm⁻¹) and O–H (~3200–3400 cm⁻¹) .
Q. What structural features of this compound are critical for its reactivity in further functionalization?
Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed, and what implications do these interactions have?
- Methodological Answer : Use X-ray diffraction data (e.g., triclinic P1 symmetry, α = 99.3°, β = 91.2° ) with graph set analysis to classify hydrogen bonds. Etter’s notation identifies motifs like R₂²(8) rings from O–H···O interactions (2.7–2.9 Å bond lengths) . Hirshfeld surface analysis (CrystalExplorer software) quantifies H-bond contributions (e.g., 30–40% of intermolecular contacts), correlating with thermal stability (DSC shows melting points >200°C in tightly packed crystals) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Strategies include:
- Solvent Correction : Compare DFT calculations (gas phase) with experimental shifts in DMSO-d₆ using the IEF-PCM solvation model .
- Variable-Temperature NMR : Detect conformational equilibria (e.g., enol-keto tautomerism) by analyzing line broadening at 25–60°C .
- Cross-Validation : Match IR data (C=O stretch position) with computed vibrational frequencies to validate geometries .
Q. What methodologies elucidate the biological activity of this compound derivatives, particularly in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Kᵢ) against target enzymes like kinases or oxidoreductases .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes; validate with mutagenesis (e.g., Ala-scanning of active-site residues) .
- SAR Analysis : Compare derivatives (e.g., 6-bromo vs. 6-chloro) to identify pharmacophore requirements. For example, chloro substituents enhance hydrophobic interactions in enzyme pockets .
Q. How can researchers design experiments to analyze conflicting spectroscopic data from polymorphic forms of this compound?
- Methodological Answer :
- Powder XRD : Identify polymorphs via distinct diffraction patterns (e.g., peaks at 2θ = 12.4°, 15.7° for Form I vs. 13.2°, 16.9° for Form II) .
- Thermogravimetric Analysis (TGA) : Differentiate hydrates/anhydrates by weight loss profiles (e.g., 5% loss at 100°C indicates monohydrate) .
- Solid-State NMR : Compare ¹³C CP/MAS spectra to detect variations in hydrogen-bonding environments (e.g., carbonyl carbon shifts ±2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
